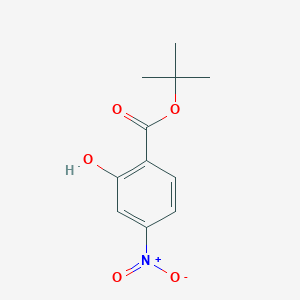

Tert-butyl 2-hydroxy-4-nitrobenzoate

Descripción general

Descripción

Tert-butyl 2-hydroxy-4-nitrobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to the ester functional group, along with a hydroxyl group and a nitro group on the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-hydroxy-4-nitrobenzoate typically involves the esterification of 2-hydroxy-4-nitrobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

2-hydroxy-4-nitrobenzoic acid+tert-butyl alcoholacid catalysttert-butyl 2-hydroxy-4-nitrobenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 2-hydroxy-4-nitrobenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.

Major Products Formed

Oxidation: Formation of tert-butyl 2-oxo-4-nitrobenzoate.

Reduction: Formation of tert-butyl 2-hydroxy-4-aminobenzoate.

Substitution: Formation of various substituted esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1. Intermediate in Organic Synthesis

Tert-butyl 2-hydroxy-4-nitrobenzoate serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for multiple reaction pathways, making it a valuable building block in organic chemistry. The compound can undergo various reactions such as:

- Esterification : Reacting with alcohols to form esters.

- Nitration : Introducing additional nitro groups into aromatic compounds.

- Reduction and Oxidation : Participating in redox reactions to modify functional groups.

These reactions can be facilitated using reagents like potassium permanganate for oxidation and hydrogen gas for reduction, enabling the synthesis of derivatives with tailored properties.

Biological Research

2. Potential Biological Activities

Research indicates that this compound may possess biological activities, particularly in the modulation of biochemical pathways. Its reactive functional groups enable interactions with biomolecules, suggesting potential applications in pharmacology and medicinal chemistry. Studies have pointed towards:

- Antimicrobial Properties : Initial investigations suggest that the compound could exhibit antimicrobial activity, although further studies are required to elucidate its mechanism of action.

- Biochemical Pathway Modulation : The compound may influence specific biochemical pathways through redox reactions, which could be relevant for therapeutic applications .

Material Science

3. Applications in Material Science

The unique chemical properties of this compound also make it suitable for applications in material science. Its ability to participate in polymerization reactions allows it to be incorporated into polymer matrices, potentially enhancing material properties such as:

- Thermal Stability : Improving the thermal resistance of polymers.

- Mechanical Strength : Increasing the durability and strength of composite materials.

Safety Assessments

4. Safety and Handling

Understanding the safety profile of this compound is crucial for its use in research and industrial applications. Safety assessments should include:

- Hazard Evaluation : Identifying potential hazards associated with the compound's reactivity and toxicity.

- Precautionary Measures : Establishing guidelines for safe handling and storage to minimize risks to researchers and the environment.

Mecanismo De Acción

The mechanism of action of tert-butyl 2-hydroxy-4-nitrobenzoate involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl group can form hydrogen bonds with proteins and other biomolecules, influencing their structure and function.

Comparación Con Compuestos Similares

Similar Compounds

Tert-butyl 2-hydroxybenzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.

Tert-butyl 4-nitrobenzoate: Lacks the hydroxyl group, affecting its hydrogen bonding capabilities.

Methyl 2-hydroxy-4-nitrobenzoate: Has a methyl group instead of a tert-butyl group, influencing its steric properties.

Uniqueness

Tert-butyl 2-hydroxy-4-nitrobenzoate is unique due to the presence of both hydroxyl and nitro groups on the benzene ring, along with the bulky tert-butyl ester group

Actividad Biológica

Tert-butyl 2-hydroxy-4-nitrobenzoate, a compound with the molecular formula C11H13NO4, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

This compound can be synthesized through various chemical reactions, including:

- Silylation : Using dimethyl-tert-butylchlorosilane to protect the hydroxyl group.

- Methylation : Achieved via dimethyl sulfate to yield a methylated derivative.

- Hydrolysis : Acid hydrolysis of the methylated product leads to the formation of the target compound.

These synthetic routes allow for the isolation of pure isomers, which can be critical for assessing biological activity.

The biological activity of this compound is primarily attributed to its structural components:

- Nitro Group : This group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

- Hydroxyl Group : This functional group can form hydrogen bonds with proteins and other biomolecules, influencing their structure and function.

These interactions may lead to various biological effects, including anti-cancer and anti-inflammatory activities.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In a study involving mice, this compound was tested for its inhibitory effects on benzo[a]pyrene-induced neoplasia. Results showed that it reduced both the number of tumors and tumor incidence when included in the diet of ICR/Ha mice. The compound demonstrated a higher inhibitory effect compared to other isomers, highlighting its potential as an anticancer agent .

Research Findings and Case Studies

Propiedades

IUPAC Name |

tert-butyl 2-hydroxy-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-11(2,3)17-10(14)8-5-4-7(12(15)16)6-9(8)13/h4-6,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNCYASOVEQTTRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.